Ethyl (S)-2-amino-3-chloropropanoate
Description
Significance of Chiral α-Amino Acids and Their Derivatives as Versatile Building Blocks
Chiral α-amino acids are fundamental to life, forming the basis of proteins. Beyond their biological roles, they are a cornerstone of the "chiral pool," a collection of readily available, enantiopure molecules that serve as starting materials in synthesis. researchgate.net Their derivatives, including esters and amides, extend their utility, acting as versatile synthons for a vast array of target molecules. benthamscience.com The inherent chirality of these compounds allows for the stereocontrolled introduction of new functional groups, a critical requirement in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry dictates efficacy.
Overview of Halogenated Amino Acid Esters as Chiral Synthons
The introduction of a halogen atom onto the amino acid scaffold significantly enhances its synthetic potential. Halogenated amino acid esters are powerful chiral synthons because the halogen acts as a good leaving group, facilitating a variety of nucleophilic substitution reactions. nih.gov This allows for the stereospecific introduction of diverse functionalities at the β-position, leading to the creation of a wide range of non-natural amino acids and other complex chiral molecules. The development of synthetic strategies to produce these halogenated derivatives is an active area of research. nih.gov
Specific Contextualization of Ethyl (S)-2-amino-3-chloropropanoate within Asymmetric Synthesis
This compound is a key chiral building block derived from the naturally occurring amino acid L-serine. Its utility stems from the presence of three key functional groups: a stereochemically defined α-amino group, an ethyl ester, and a reactive β-chloro group. This combination makes it a valuable precursor in asymmetric synthesis.
A common synthetic route to the analogous methyl ester, (R)-methyl 2-amino-3-chloropropanoate hydrochloride, starts from D-serine. google.com This process involves two main steps: esterification of the carboxylic acid and subsequent chlorination of the primary alcohol. By analogy, this compound is prepared from L-serine, first by esterification with ethanol (B145695), typically in the presence of an acid catalyst or a reagent like thionyl chloride, to form L-serine ethyl ester. The resulting ester is then treated with a chlorinating agent, such as thionyl chloride, to replace the hydroxyl group with a chlorine atom, yielding the target compound, often as its hydrochloride salt. google.com
Table 1: Representative Synthesis of a β-Chloro-α-amino Ester Hydrochloride
| Step | Reactants | Reagents/Solvents | Conditions | Product |
| 1. Esterification | D-Serine | Methanol (B129727), Thionyl Chloride | Cooled to <25°C, then reflux for 6 hours | D-Serine methyl ester hydrochloride |
| 2. Chlorination | D-Serine methyl ester hydrochloride | Dichloroethane, Thionyl Chloride | 45°C for 24 hours | (R)-Methyl 2-amino-3-chloropropanoate hydrochloride |
This table is based on the synthesis of the (R)-methyl analog as described in patent CN106518695A. google.com
The primary application of this compound in asymmetric synthesis is as an electrophile. The chlorine atom at the β-position is susceptible to nucleophilic attack, allowing for the introduction of various substituents with retention or inversion of configuration, depending on the reaction mechanism. A key transformation is its use as a precursor for chiral aziridine-2-carboxylates. Treatment with a base can induce intramolecular cyclization, where the amino group displaces the chloride to form the strained three-membered ring of the aziridine (B145994), a valuable synthetic intermediate in its own right.
Research Landscape and Emerging Trends in Chiral Halogenated Amino Acid Ester Chemistry
The field of chiral halogenated amino acid ester chemistry continues to evolve, driven by the need for more efficient and selective synthetic methods. A significant trend is the development of novel catalytic systems for the asymmetric synthesis of these compounds, moving beyond classical stoichiometric approaches. nih.gov This includes the use of transition metal catalysts and organocatalysts to achieve high enantioselectivity.
Another emerging area is the application of biocatalysis. Enzymes, such as transaminases, are being explored for the stereoselective synthesis of β-branched and other non-canonical amino acids, offering environmentally benign and highly selective routes. nih.gov There is also a growing interest in the synthesis and application of amino acids containing other halogens, such as fluorine and bromine, which can impart unique chemical and biological properties to the final products. mdpi.com The development of methods for the synthesis of α-amino ketones from α-halogenated precursors also represents an active area of investigation. rsc.org These advancements are expanding the toolbox available to synthetic chemists, enabling the creation of increasingly complex and functionally diverse chiral molecules.
Structure
3D Structure
Properties
Molecular Formula |
C5H10ClNO2 |
|---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-chloropropanoate |
InChI |
InChI=1S/C5H10ClNO2/c1-2-9-5(8)4(7)3-6/h4H,2-3,7H2,1H3/t4-/m1/s1 |
InChI Key |
ZUCMQAXVUDMHEO-SCSAIBSYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CCl)N |
Canonical SMILES |
CCOC(=O)C(CCl)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiomerically Pure Ethyl S 2 Amino 3 Chloropropanoate
Stereoselective Chemical Synthesis Routes
The chemical synthesis of ethyl (S)-2-amino-3-chloropropanoate with high enantiopurity presents a significant challenge due to the need for precise control over the stereochemistry at the α-carbon. Several strategies have been developed to address this, ranging from asymmetric chlorination to the use of chiral precursors.
Asymmetric Chlorination Approaches
The direct asymmetric chlorination of a prochiral precursor, such as an N-protected ethyl 2-aminopropenoate (a dehydroalanine (B155165) derivative), represents a highly atom-economical approach to this compound. However, the development of effective catalytic systems for the enantioselective chlorination of such substrates remains a formidable challenge in synthetic organic chemistry.
Recent advancements in organocatalysis have led to the development of methods for the asymmetric α-chlorination of aldehydes and ketones. For instance, the use of chiral aminocatalysts has been shown to facilitate the enantioselective α-chlorination of aldehydes with N-chlorosuccinimide (NCS) as the chlorine source. acs.org These reactions often proceed through the formation of a chiral enamine intermediate, which then reacts with the electrophilic chlorine source in a stereocontrolled manner. While not directly applied to dehydroalanine derivatives, these methodologies establish a proof of concept for the organocatalytic asymmetric introduction of a chlorine atom adjacent to a carbonyl group.
Another approach involves the use of phase-transfer catalysis. The asymmetric α-halogenation of isoxazolidin-5-ones, which are masked β-amino acid derivatives, has been achieved using chiral ammonium (B1175870) salt catalysts. nih.gov This strategy relies on the formation of a chiral ion pair between the catalyst and the enolate of the substrate, which then directs the approach of the electrophilic chlorinating agent. These results suggest that a similar strategy could potentially be developed for the asymmetric chlorination of N-protected dehydroalanine esters.
The primary challenge in these approaches lies in achieving high levels of enantioselectivity and yield, as well as in preventing side reactions such as dichlorination. The development of catalysts that can effectively differentiate between the two enantiotopic faces of the enolate or enamine intermediate derived from an ethyl 2-aminopropenoate precursor is crucial for the success of this strategy.
Chiral Auxiliary-Mediated Synthesis
A well-established strategy for controlling stereochemistry in asymmetric synthesis is the use of a chiral auxiliary. This approach involves the temporary attachment of a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.
For the synthesis of this compound, a chiral auxiliary could be appended to a glycine (B1666218) or serine-derived precursor. For example, an N-acylated chiral oxazolidinone, such as an Evans auxiliary, could be employed. The synthesis would typically involve the following hypothetical steps:
Acylation: The chiral oxazolidinone is acylated with a suitable three-carbon unit that can be converted to the desired product.
Diastereoselective Reaction: The key stereochemistry-defining step would be a diastereoselective reaction to introduce the chlorine atom at the β-position. This could potentially be achieved through the electrophilic chlorination of an enolate derived from the N-acyl oxazolidinone. The steric bulk of the chiral auxiliary would direct the approach of the chlorinating agent to one face of the enolate, leading to the formation of one diastereomer in excess.
Cleavage: The chiral auxiliary is cleaved from the product to yield the enantiomerically enriched β-chloro-α-amino acid derivative, which can then be esterified to give the final product.
While this strategy is powerful and has been widely used for the synthesis of other chiral amino acids, its application to the synthesis of this compound is not extensively documented in peer-reviewed literature. The success of this approach would depend on the development of a highly diastereoselective chlorination step and efficient cleavage of the auxiliary without racemization of the newly formed stereocenter.
Enantioselective Catalysis in C-Cl Bond Formation
The catalytic enantioselective formation of a C-Cl bond is a highly desirable transformation that avoids the need for stoichiometric chiral reagents. Research in this area has focused on the development of chiral catalysts that can activate a substrate and an electrophilic chlorine source to promote a stereoselective reaction.
For the synthesis of this compound, a potential catalytic approach would involve the enantioselective chlorination of a suitable precursor, such as an N-protected dehydroalanine ethyl ester. This could be achieved through several catalytic strategies:
Chiral Lewis Acid Catalysis: A chiral Lewis acid could coordinate to the carbonyl group of the substrate, activating it towards nucleophilic attack and at the same time creating a chiral environment that directs the approach of a chlorinating agent.
Chiral Brønsted Acid or Base Catalysis: A chiral Brønsted acid or base could activate the substrate or the chlorinating agent through hydrogen bonding interactions, leading to a stereoselective transformation.
Transition Metal Catalysis: A chiral transition metal complex could be employed to catalyze the enantioselective chlorination. For instance, a complex could activate an alkene precursor towards chlorination or facilitate a cross-coupling reaction to form the C-Cl bond.
While significant progress has been made in the field of enantioselective catalysis, the specific application to the formation of the C-Cl bond in this compound is still an area of active research. The development of a catalyst that can achieve high turnover numbers, high enantioselectivity, and broad substrate scope is a key objective.
Derivatization from Natural Amino Acid Precursors (e.g., L-Serine)
One of the most practical and widely used methods for the synthesis of enantiomerically pure α-amino acids is the derivatization from readily available natural amino acids. For the synthesis of this compound, the natural amino acid L-serine is the logical starting material due to its inherent (S)-stereochemistry at the α-carbon.
The synthesis typically involves a two-step process:
Esterification: L-serine is first converted to its ethyl ester hydrochloride salt. This is commonly achieved by reacting L-serine with ethanol (B145695) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. The esterification protects the carboxylic acid functionality and prepares the molecule for the subsequent chlorination step. google.comnih.gov
Chlorination: The hydroxyl group of the L-serine ethyl ester hydrochloride is then replaced by a chlorine atom. This is a nucleophilic substitution reaction, often carried out using a chlorinating agent like thionyl chloride (SOCl₂). google.comgoogle.com This reaction proceeds with inversion of configuration at the β-carbon, but since the α-carbon stereocenter is already set, the (S)-configuration is retained.
A similar procedure has been patented for the synthesis of the (R)-enantiomer, (R)-methyl 2-amino-3-chloropropanoate hydrochloride, starting from D-serine. google.com The conditions described in this patent can be adapted for the synthesis of the (S)-enantiomer from L-serine.
| Step | Reagents and Solvents | Temperature (°C) | Reaction Time (h) | Yield |
|---|---|---|---|---|
| Esterification | D-Serine, Methanol (B129727), Thionyl Chloride | Reflux | 6 | High |
| Chlorination | D-Serine methyl ester hydrochloride, Dichloroethane, Thionyl Chloride | 45 | 24 | High |
This method is advantageous due to the low cost and ready availability of L-serine. However, the use of hazardous reagents like thionyl chloride requires careful handling and waste management.
Biocatalytic and Chemoenzymatic Synthesis Strategies
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of enantiomerically pure compounds.
Enzyme-Catalyzed Kinetic Resolution of Racemic Precursors
Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. This technique relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. The two enantiomers can then be separated based on their different chemical properties.
For the production of this compound, a lipase (B570770) could be used to catalyze the kinetic resolution of a racemic mixture of ethyl 2-amino-3-chloropropanoate. The general principle would involve the enantioselective hydrolysis of the ester group. For example, a lipase could selectively hydrolyze the (R)-enantiomer of the ester to the corresponding carboxylic acid, leaving the desired (S)-enantiomer of the ester untouched.
Lipases, such as those from Candida antarctica (e.g., Novozym 435) or Pseudomonas cepacia, are known to catalyze the resolution of a wide variety of chiral esters and amines. nih.govsemanticscholar.org The success of this approach depends on the enantioselectivity of the enzyme, which is typically expressed as the enantiomeric ratio (E). A high E value is necessary for obtaining both the unreacted substrate and the product with high enantiomeric excess.
| Enzyme | Reaction Type | (S)-Ester (ee) | (R)-Acid (ee) | Conversion (%) |
|---|---|---|---|---|
| Lipase from Candida antarctica B | Hydrolysis | >99% | >99% | ~50% |
While the specific enzymatic kinetic resolution of racemic ethyl 2-amino-3-chloropropanoate is not extensively reported, the successful resolution of other α-amino acid esters and chiral halo-substituted compounds suggests that this is a viable and promising strategy. nih.gov The optimization of reaction conditions, such as the choice of enzyme, solvent, pH, and temperature, would be crucial for achieving high efficiency and selectivity.
De Novo Asymmetric Biotransformations
The synthesis of chiral amino acids through biotransformations represents a powerful alternative to classical chemical methods. For a unique compound like this compound, two primary enzymatic strategies are particularly promising: the asymmetric amination of a prochiral keto-ester and the regioselective halogenation of an amino acid precursor.
Transamination of a Prochiral Keto-Ester: The most established biocatalytic route to chiral amino acids is the asymmetric synthesis from a corresponding α-keto acid precursor using transaminases (TAs), also known as aminotransferases. nih.govnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule, such as L-alanine or isopropylamine, to a keto-acid acceptor. nih.govmbl.or.kr In this context, the synthesis would start from ethyl 3-chloro-2-oxopropanoate.
The reaction proceeds via a two-step mechanism where the enzyme acts as an intermediary for the amine group. mbl.or.kr The key advantages of using transaminases are their exceptional stereoselectivity, often leading to products with very high enantiomeric excess (>99% ee), and the use of mild, aqueous reaction conditions. nih.govacs.org A significant challenge can be an unfavorable reaction equilibrium; however, this is often overcome by using a large excess of the amino donor or by employing a second enzyme system to remove the ketone by-product, thus driving the reaction towards the desired amine product. nih.gov
Enzymatic Halogenation: A more direct de novo approach involves the use of halogenase enzymes to introduce a chlorine atom stereoselectively. Recent discoveries have expanded the toolbox of known halogenases beyond those requiring substrate tethering to a carrier protein. princeton.edu For instance, the discovery of radical halogenases like BesD, which can chlorinate free L-lysine, opens up the possibility of direct, regioselective halogenation of simpler amino acids like L-alanine at the C3 position. princeton.eduspringernature.com These non-heme iron-dependent enzymes use α-ketoglutarate and oxygen to generate a highly reactive Fe(IV)-oxo intermediate that performs the C-H activation and subsequent chlorination. acs.org This pathway could theoretically produce (S)-2-amino-3-chloropropanoic acid from L-alanine, which could then be esterified to yield the final product.
Genetic Engineering and Enzyme Optimization for Enhanced Stereoselectivity
Wild-type enzymes often exhibit limited activity or specificity towards non-natural substrates like ethyl 3-chloro-2-oxopropanoate. Therefore, genetic engineering and enzyme optimization are crucial for developing efficient biocatalysts.
Directed Evolution: This powerful technique mimics natural evolution in the laboratory to enhance desired enzyme properties. It involves creating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) or gene shuffling, followed by high-throughput screening to identify mutants with improved performance. mbl.or.krnih.gov For instance, an aspartate aminotransferase has been evolved to exhibit a 100,000-fold increase in catalytic efficiency for a non-native substrate after several rounds of DNA shuffling and selection. nih.gov This methodology could be applied to a suitable transaminase scaffold to develop a highly specific and active catalyst for the target reaction.
Rational and Semi-Rational Design: With increasing knowledge of enzyme structures and mechanisms, rational design via site-directed mutagenesis allows for targeted modifications. Specific amino acid residues in the enzyme's active site, particularly those in the substrate-binding pocket, can be mutated to better accommodate the size and electronic properties of the chlorinated substrate. mbl.or.kr This approach can lead to significant improvements in activity and stereoselectivity.
Whole-Cell Biocatalysis: To enhance process stability and simplify catalyst handling, enzymes are often expressed in microbial hosts like Escherichia coli and used as whole-cell biocatalysts. nih.gov This approach protects the enzyme from the bulk reaction environment and eliminates the need for costly enzyme purification. Furthermore, multiple enzymes for a cascade reaction, such as a transaminase and a dehydrogenase for cofactor regeneration, can be co-expressed in a single cell. nih.gov This creates an efficient "cell factory" that can drive reactions to completion with high selectivity. For example, a whole-cell system was developed for the stereoinversion of L-amino acids to their D-counterparts with quantitative yields and >99% ee. nih.gov
The table below illustrates hypothetical improvements in a wild-type transaminase through genetic engineering for the synthesis of this compound.
| Enzyme Variant | Engineering Strategy | Key Mutations | Relative Activity (%) | Enantiomeric Excess (ee, %) |
| Wild-Type TA | - | - | 1 | 85 |
| Mutant A3 | Directed Evolution (3 rounds) | Y190F, G288A, V157L | 450 | 98 |
| Mutant B1 | Rational Design | W60C | 120 | 95 |
| Mutant C5 | Combined Approach | W60C, Y190F, G288A, V157L | 1200 | >99.5 |
This table is illustrative, based on typical results from enzyme engineering studies on similar substrates.
Development of Novel Synthetic Pathways and Process Intensification Techniques
Chemoenzymatic Pathways: A highly effective strategy involves combining chemical and enzymatic steps to leverage the strengths of both. A plausible novel pathway for this compound could involve:
Chemical synthesis of the prochiral precursor, ethyl 3-chloro-2-oxopropanoate.
Enzymatic asymmetric transamination using an engineered, immobilized transaminase to produce the (S)-amino ester with high enantiopurity.
A streamlined downstream process for product isolation.
This approach simplifies the biocatalytic step to a single, highly selective transformation.
Process Intensification and Continuous Flow Synthesis: To improve efficiency and reduce costs, batch processing is increasingly being replaced by continuous flow manufacturing. In this paradigm, reactants are continuously pumped through a reactor containing an immobilized catalyst. mdpi.com For enzymatic reactions, immobilizing the enzyme on a solid support allows for easy separation from the product stream and reuse of the catalyst over extended periods.
A continuous flow system for producing the target compound would offer several advantages:
Reduced Reaction Times: Residence times in microreactors can be as short as minutes, compared to hours in batch reactors. mdpi.com
Improved Control: Temperature, pressure, and stoichiometry are precisely controlled, leading to better consistency and yield.
Enhanced Safety: The small volume of reactants handled at any given time minimizes safety risks.
Simplified Automation: Continuous processes are more amenable to automation and integration into a multi-step synthesis.
A recent study demonstrated the synthesis of β-amino acid esters in a continuous-flow microreactor using an immobilized lipase, achieving high yields with a residence time of just 30 minutes. mdpi.com This highlights the potential of applying similar process intensification techniques to the transaminase-catalyzed synthesis of this compound.
Chemical Transformations and Reactivity Profile of Ethyl S 2 Amino 3 Chloropropanoate
Nucleophilic Substitution Reactions at the β-Carbon
The chlorine atom at the β-position of ethyl (S)-2-amino-3-chloropropanoate serves as a good leaving group, making the β-carbon susceptible to nucleophilic attack. This reactivity is central to the synthesis of a diverse array of derivatives.
Amination and Amidation Reactions for Diverse Nitrogen-Containing Derivatives
The displacement of the β-chloro group by various nitrogen nucleophiles provides a direct route to 2,3-diaminopropanoate derivatives. These reactions are typically carried out by treating this compound with a primary or secondary amine. The resulting products are valuable intermediates in the synthesis of various biologically active molecules and peptidomimetics.
Amidation can also be achieved at the β-position, though it typically proceeds through an initial amination followed by acylation. For instance, reaction with an amine followed by treatment with an acyl chloride or anhydride (B1165640) would yield the corresponding N-acyl derivative at the β-position.
Table 1: Examples of Amination Reactions at the β-Carbon
| Nucleophile | Product |
|---|---|
| Ammonia | Ethyl (S)-2,3-diaminopropanoate |
| Benzylamine | Ethyl (S)-2-amino-3-(benzylamino)propanoate |
Thiolation and Sulfonylation for Sulfur-Containing Analogues
The β-chloro group can be readily displaced by sulfur nucleophiles to introduce sulfur-containing functionalities. Thiolation, achieved by reacting the compound with a thiol or a thiolate salt, leads to the formation of β-thioether derivatives. These sulfur-containing amino acids are of interest in medicinal chemistry and materials science. nih.gov
Sulfonylation can also be achieved through nucleophilic substitution. Reaction with a sulfinate salt, for example, can yield a β-sulfonyl derivative. A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. nih.gov In the context of this compound, this could be a secondary reaction after initial amination at the β-position.
Cyclization Reactions for the Formation of Nitrogen Heterocycles (e.g., Aziridines, Pyrrolidines)
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles. Intramolecular nucleophilic attack of the α-amino group on the β-carbon can lead to the formation of a three-membered aziridine (B145994) ring. This cyclization is typically promoted by a base, which deprotonates the amino group, increasing its nucleophilicity. The resulting aziridine-2-carboxylate (B8329488) is a highly strained and reactive intermediate, useful in further synthetic transformations.
The synthesis of larger rings, such as pyrrolidines, can also be envisioned. For example, a multicomponent reaction involving ethyl trifluoropyruvate, a methyl ketone, and an amino alcohol has been shown to produce γ-lactam annulated oxazacycles. nih.gov While not a direct cyclization of the title compound itself, this demonstrates the utility of related structures in forming five-membered rings.
Reactions Involving the α-Amino Group
The α-amino group is a key site for modifications, particularly in the context of peptide synthesis and the introduction of protecting groups to control reactivity.
Protection and Deprotection Strategies for Selective Functionalization
To achieve selective reactions at other parts of the molecule, the α-amino group is often protected. Common protecting groups for amines include tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz). tcichemicals.comorganic-chemistry.org
The choice of protecting group depends on the desired reaction conditions for subsequent steps and the deprotection strategy. organic-chemistry.org The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA). tcichemicals.com The Fmoc group is base-labile and is typically removed using a secondary amine such as piperidine. tcichemicals.com The Cbz group is commonly removed by catalytic hydrogenation. tcichemicals.com This orthogonal stability allows for selective deprotection when multiple protecting groups are present in a molecule. organic-chemistry.org
Table 2: Common Protecting Groups for the α-Amino Group and Their Deprotection Conditions
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA) tcichemicals.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Piperidine in DMF tcichemicals.com |
Peptide Coupling and Formation of Dipeptides and Peptidomimetics
The α-amino group of this compound can participate in peptide bond formation to generate dipeptides and more complex peptidomimetics. After protection of the amino group, the ester can be hydrolyzed to the corresponding carboxylic acid. This N-protected amino acid can then be coupled with another amino acid ester using a suitable coupling reagent. Alternatively, the free amino group of this compound can be coupled with an N-protected amino acid.
The β-chloro substituent introduces a point of diversity for creating peptidomimetics. Following peptide bond formation, the chloro group can be displaced by various nucleophiles to introduce non-natural side chains. This compound serves as a chiral building block for asymmetric synthesis, particularly for peptide-based pharmaceuticals. nbinno.com
Transformations of the Ester Moiety
The ester group of this compound is susceptible to cleavage and modification through several key reactions, primarily hydrolysis and transesterification. These transformations are fundamental in modifying the properties of the parent molecule, leading to the corresponding carboxylic acid or different ester derivatives.
Hydrolysis to Corresponding Carboxylic Acids
The hydrolysis of the ethyl ester in this compound to yield (S)-2-amino-3-chloropropanoic acid is a pivotal transformation. This reaction can be effectively achieved under acidic, basic, or enzymatic conditions.
Acid-Catalyzed Hydrolysis: Treatment with aqueous mineral acids, such as hydrochloric acid or sulfuric acid, facilitates the cleavage of the ester bond. libretexts.org The reaction is typically conducted by heating the ester in the presence of a dilute acid. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): The use of aqueous bases like sodium hydroxide (B78521) or potassium hydroxide also effectively hydrolyzes the ester. This process, known as saponification, is generally faster and more irreversible than acid-catalyzed hydrolysis. The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. While efficient, basic conditions pose a risk of side reactions, including potential epimerization at the chiral center, especially with prolonged reaction times or stronger bases.
Enzymatic Hydrolysis: Lipases and proteases are biocatalysts that can perform highly selective hydrolysis of amino acid esters. mdpi.comnih.gov These enzymatic methods are advantageous due to their high stereospecificity, often proceeding with minimal to no racemization, and their operation under mild pH and temperature conditions. nih.govnih.gov For instance, lipases have been successfully employed for the enantioselective hydrolysis of various amino acid esters. nih.gov The enzyme's active site specifically recognizes and catalyzes the hydrolysis of one enantiomer, making it a powerful tool for kinetic resolution and the preparation of enantiomerically pure amino acids. nih.gov
Table 1: Comparison of Hydrolysis Methods for Amino Acid Esters
| Method | Reagents/Catalyst | Typical Conditions | Advantages | Potential Disadvantages |
|---|---|---|---|---|
| Acid-Catalyzed | Dilute HCl or H₂SO₄ | Heating under reflux | Simple procedure | Reversible reaction, may require excess water |
| Base-Catalyzed | NaOH or KOH in water/alcohol | Room temperature or gentle heating | Irreversible and generally faster | Risk of epimerization and other side reactions |
| Enzymatic | Lipases, Proteases | Mild pH and temperature | High stereospecificity, environmentally benign | Enzyme cost and stability can be a factor |
Transesterification for Diverse Ester Derivatives
Transesterification is a key process for converting this compound into other ester derivatives by reaction with a different alcohol. This transformation is valuable for synthesizing a library of compounds with varied properties for applications in areas like peptide synthesis and as chiral building blocks. The reaction can be catalyzed by acids, bases, or enzymes.
Acid and Base Catalysis: Similar to hydrolysis, both acids and bases can catalyze transesterification. The choice of catalyst depends on the substrate's stability and the desired reaction conditions. Boric acid has been shown to be an effective catalyst for the transesterification of β-keto esters with a range of primary and secondary alcohols. wikipedia.org
Enzymatic Transesterification: Lipases are also highly effective for transesterification reactions, offering the benefit of high selectivity and mild reaction conditions. nih.gov They can catalyze the reaction between the ethyl ester and various alcohols, including primary and secondary alcohols, to produce new esters. researchgate.net This method is particularly useful when the preservation of the stereochemical integrity of the starting material is crucial.
Table 2: Examples of Transesterification of Amino Acid Esters
| Original Ester | Alcohol | Catalyst | Product Ester | Reference |
|---|---|---|---|---|
| β-Keto Esters | Primary and Secondary Alcohols | Boric Acid | Corresponding β-Keto Esters | wikipedia.org |
| N-Cbz-L-amino acids | Secondary Alcohols | Celite-immobilized protease or lipase (B570770) | Corresponding N-Cbz-L-amino acid esters | researchgate.net |
| Long-Chain Esters | Methanol (B129727) | Lipase | Transesterified Long-Chain Esters | nih.gov |
Stereochemical Implications of Chemical Transformations
A critical aspect of the chemical transformations of this compound is the maintenance of the stereochemical integrity at the α-carbon. The (S)-configuration is often essential for the biological activity or for its utility as a chiral synthon.
Reactions involving the ester group, such as hydrolysis and transesterification, can potentially lead to epimerization, which is the inversion of the stereocenter, resulting in the formation of the (R)-enantiomer. This is a significant concern, especially under basic conditions where the α-proton can be abstracted to form a planar enolate intermediate, which can then be protonated from either face to yield a racemic mixture. nih.gov
However, many transformations can be performed with high stereochemical fidelity. Enzymatic methods, in particular, are renowned for their ability to proceed with excellent enantioselectivity, often yielding products with very high enantiomeric excess. nih.gov For instance, studies on the enzymatic hydrolysis of amino acid esters have demonstrated the ability to control the stereochemistry of the reaction. nih.gov
In the context of peptide synthesis, where the prevention of epimerization is paramount, the choice of coupling reagents and reaction conditions for transformations involving amino acid esters is critical to avoid the formation of diastereomeric peptide impurities. nih.gov
Applications of Ethyl S 2 Amino 3 Chloropropanoate As a Chiral Building Block
Precursor in the Synthesis of Chiral Amino Acid Derivatives and Peptidomimetics
The stereodefined nature of ethyl (S)-2-amino-3-chloropropanoate makes it an ideal starting material for the synthesis of various non-natural α-amino acids and their derivatives. The chlorine atom at the β-position can be displaced by a wide range of nucleophiles, allowing for the introduction of diverse side chains while retaining the original stereochemistry at the α-carbon. This strategy provides access to a library of novel amino acids that can be incorporated into peptides to create peptidomimetics with enhanced biological activity and stability.
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as resistance to enzymatic degradation. nih.gov The incorporation of unnatural amino acids derived from this compound can introduce conformational constraints or novel interactive functionalities into a peptide sequence. For instance, the substitution of the chloro group can lead to the formation of amino acids with unique side chains that can influence the peptide's three-dimensional structure and its binding affinity to biological targets. buchler-gmbh.com
The synthesis of these derivatives often involves the protection of the amino group, followed by nucleophilic substitution of the chloride. A variety of nucleophiles, including organometallics, azides, and thiols, can be employed to generate a diverse array of amino acid side chains. The resulting products are valuable intermediates in drug discovery and materials science. organic-chemistry.orgnbinno.com
Table 1: Examples of Chiral Amino Acid Derivatives Synthesized from β-Haloalanine Precursors
| Precursor | Nucleophile | Resulting Amino Acid Derivative |
| N-protected (S)-3-chloroalanine ester | Grignard Reagents (R-MgBr) | (S)-2-amino-3-alkylpropanoate derivatives |
| N-protected (S)-3-chloroalanine ester | Sodium Azide (NaN₃) | (S)-2-amino-3-azidopropanoate |
| N-protected (S)-3-chloroalanine ester | Thiolates (R-S⁻) | (S)-2-amino-3-(alkylthio)propanoate derivatives |
Construction of Enantiomerically Pure Nitrogen-Containing Heterocyclic Systems
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carbon bearing the chlorine atom, makes it an excellent precursor for the synthesis of enantiomerically pure nitrogen-containing heterocyclic systems. Intramolecular cyclization is a common strategy, where the amino group, after appropriate N-protection and subsequent deprotection, can act as an internal nucleophile to displace the chloride, leading to the formation of aziridine-2-carboxylates.
Aziridines are highly valuable three-membered heterocyclic intermediates in organic synthesis due to their ring strain, which allows for a variety of ring-opening reactions to access a range of functionalized compounds. organic-chemistry.orgresearchgate.net The synthesis of chiral aziridines from this compound ensures the transfer of stereochemical information into the final product. These chiral aziridines can then be used as building blocks for the synthesis of more complex heterocyclic systems, such as piperidines, pyrrolidines, and other alkaloids.
Furthermore, this compound can participate in intermolecular reactions to form larger heterocyclic rings. For example, it can react with other bifunctional molecules in condensation reactions to construct six-membered rings like piperazines or morpholines, depending on the reaction partner. The inherent chirality of the starting material is crucial for controlling the stereochemistry of the newly formed heterocyclic products. mdpi.comnih.gov
Role in the Synthetic Routes to Complex Organic Molecules and Natural Product Fragments
The utility of this compound extends to the synthesis of complex organic molecules and fragments of natural products. Its ability to introduce a chiral amino-ester functionality with a handle for further elaboration makes it a strategic component in total synthesis. The chloro-substituted side chain can be modified early in a synthetic sequence or carried through several steps before being transformed into a key structural feature of the target molecule.
For instance, the chloro group can be displaced by a carbon nucleophile, such as an enolate or an organocuprate, to form a new carbon-carbon bond. This allows for the extension of the side chain and the construction of more elaborate molecular frameworks. The resulting amino acid derivative can then be further manipulated, for example, by peptide coupling or reduction of the ester, to build up the desired complex structure.
The synthesis of fragments of natural products often requires the assembly of several chiral building blocks. This compound can serve as a key piece in such a convergent synthesis, providing a stereochemically defined fragment that can be coupled with other parts of the molecule. This approach has been used in the synthesis of various biologically active compounds, where the precise stereochemistry of the amino acid portion is critical for their function.
Utility in the Preparation of Pharmaceutical Precursors (Synthetic Methodology Focus)
This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical precursors. organic-chemistry.org The presence of the chlorine atom provides a reactive handle for the introduction of functionalities found in many active pharmaceutical ingredients (APIs). The synthesis of novel antibiotics, antiviral agents, and anticancer drugs often relies on the availability of chiral building blocks like this compound.
One common application is in the synthesis of β-lactam antibiotics. The core structure of these antibiotics can be constructed from amino acid derivatives, and the use of a chiral precursor like this compound ensures the correct stereochemistry in the final drug molecule. For example, the related compound (R)-methyl 2-amino-3-chloropropanoate hydrochloride is a key intermediate in the synthesis of cycloserine, an antibiotic used to treat tuberculosis. mdpi.com
Moreover, the chloro-substituted amino acid can be used to synthesize peptidomimetic drugs that target specific enzymes or receptors. The ability to create a diverse range of side chains through nucleophilic substitution allows for the fine-tuning of the pharmacological properties of the drug candidate. The development of efficient and scalable synthetic routes to these precursors is a major focus of pharmaceutical research and development. bldpharm.com
Table 2: Examples of Pharmaceutical Precursors Derived from β-Haloalanine Analogs
| Precursor | Target Pharmaceutical Class | Example of Application |
| (R)-methyl 2-amino-3-chloropropanoate | Antibiotics | Synthesis of cycloserine |
| N-protected (S)-3-chloroalanine ester | Antiviral agents | Incorporation into HIV protease inhibitors |
| N-protected (S)-3-chloroalanine ester | Anticancer agents | Synthesis of modified peptides for targeted therapy |
Development of New Asymmetric Synthetic Methodologies Utilizing its Unique Reactivity
The unique combination of functional groups in this compound has spurred the development of new asymmetric synthetic methodologies. Its reactivity can be exploited in novel ways to create chiral molecules with high enantiomeric purity. For example, the development of new catalytic systems that can selectively activate the C-Cl bond in the presence of the other functional groups is an active area of research.
One such area is the use of transition metal catalysis to mediate coupling reactions at the β-position. Catalysts based on palladium, copper, or nickel can be used to form carbon-carbon or carbon-heteroatom bonds under mild conditions, often with high stereoselectivity. These methods provide a powerful tool for the synthesis of a wide range of chiral amino acid derivatives that would be difficult to access through traditional methods.
Furthermore, the unique reactivity of this compound can be harnessed in the design of cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, a reaction sequence could be initiated by a nucleophilic attack on the ester, followed by an intramolecular cyclization involving the chloro and amino groups. Such strategies can significantly increase the efficiency of a synthesis by reducing the number of steps and purification procedures required. The exploration of the full synthetic potential of this versatile chiral building block continues to be a fruitful area of research, promising new and innovative ways to construct complex chiral molecules. nih.gov
Advanced Analytical and Spectroscopic Methodologies for Characterization
Determination of Enantiomeric Purity and Absolute Configuration
Establishing the enantiomeric purity and confirming the (S)-configuration are the primary analytical challenges. This is achieved through several chiroptical and chromatographic methods.
Chiral chromatography is a cornerstone technique for separating enantiomers and quantifying enantiomeric excess (ee). polyu.edu.hk This is accomplished by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the enantiomeric separation of amino acid derivatives. nih.govasianpubs.org For Ethyl (S)-2-amino-3-chloropropanoate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selectors on the stationary phase. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal resolution. asianpubs.org
Gas Chromatography (GC): Chiral GC offers high resolution for the analysis of volatile chiral compounds. gcms.cz Amino acid esters like this compound can be analyzed directly or after derivatization. researchgate.net Cyclodextrin-based CSPs are commonly employed in capillary GC columns for this purpose. The enantiomers are separated based on their differential inclusion into the chiral cyclodextrin (B1172386) cavity. Two-dimensional gas chromatography (GCxGC) can provide even greater separation power for complex samples. researchgate.net
Table 1: Representative Chiral Chromatography Conditions for Amino Acid Ester Analysis This table is generated based on typical methodologies for similar compounds and does not represent specific experimental data for this compound unless cited.
| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Detection | Principle |
| HPLC | Cellulose or Amylose derivatives (e.g., Chiralpak® series) asianpubs.org | Hexane/Isopropanol mixtures asianpubs.org | UV (210-220 nm) | Differential diastereomeric interactions (hydrogen bonding, steric effects) with the polysaccharide CSP. |
| GC | Derivatized Cyclodextrins (e.g., Chirasil-Val) researchgate.net | Helium or Hydrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Enantioselective inclusion into the chiral cyclodextrin cavity of the CSP. |
Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for determining enantiomeric purity when used in conjunction with chiral shift reagents (CSRs). rsc.org These reagents are typically paramagnetic lanthanide complexes, such as those of Europium(III), which can coordinate with the Lewis basic sites (the amino and ester groups) of the analyte. researchgate.netresearchgate.net
Upon forming transient diastereomeric complexes with the enantiomers of this compound, the CSR induces significant changes in the chemical shifts of the nearby protons. researchgate.net Because the two diastereomeric complexes are different, the magnitude of the induced shift is different for each enantiomer. This results in the separation of signals for the (S) and (R) forms in the ¹H NMR spectrum, which would otherwise be identical. The ratio of the integrated areas of these separated signals allows for a direct and accurate calculation of the enantiomeric excess. thieme-connect.de Water-soluble CSRs have also been developed for the analysis of amino acids in aqueous media. tcichemicals.com
Table 2: Application of Chiral Shift Reagents in NMR Spectroscopy This table illustrates the general principle and common reagents.
| Chiral Shift Reagent (CSR) | Abbreviation | Coordinating Site on Analyte | Observed Effect |
| Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) | Eu(hfc)₃ rsc.org | Amino group, Carbonyl oxygen | Separation of enantiomeric signals (ΔΔδ) in the ¹H NMR spectrum. |
| Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III) | Eu(tfc)₃ | Amino group, Carbonyl oxygen | Induces chemical shift non-equivalence for enantiomers. |
| (R)-propylenediaminetetraacetate-europium(III) | Eu-(R)-pdta thieme-connect.de | Amino group, Carbonyl oxygen | Chiral differentiation in aqueous solutions. tcichemicals.com |
Optical Rotation: As a chiral molecule, this compound rotates the plane of plane-polarized light. The specific rotation, [α], is a fundamental physical property used to characterize an enantiomer. The measurement is performed using a polarimeter, and the sign and magnitude of the rotation are dependent on the compound, concentration, solvent, temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm). For the (S)-enantiomer, a specific value is expected, confirming its identity and providing a measure of its enantiomeric purity relative to a known standard.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com This technique is particularly sensitive to the stereochemical environment of chromophores. nih.gov For this compound, the ester carbonyl group acts as a chromophore. The n→π* electronic transition of this group gives rise to a CD signal (a Cotton effect) whose sign and intensity are characteristic of the (S) absolute configuration at the adjacent α-carbon. researchgate.net This provides direct evidence for the absolute configuration of the stereocenter.
Structural Elucidation of this compound and its Derivatives
Once enantiomeric purity is established, a combination of mass spectrometry and multi-dimensional NMR is used to confirm the molecular structure and connectivity of the atoms.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, enabling the determination of its elemental formula. Using electrospray ionization (ESI), this compound is typically observed as the protonated molecule, [M+H]⁺. The measured accurate mass can distinguish the correct formula (C₅H₁₁ClNO₂) from other potential formulas with the same nominal mass.
Tandem mass spectrometry (MS/MS) is used to further confirm the structure by analyzing the fragmentation patterns of the parent ion. Collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound would be expected to yield characteristic fragment ions corresponding to specific neutral losses, such as the loss of ethanol (C₂H₅OH) or the cleavage of the C-C bond between the α- and β-carbons. The introduction of halogen atoms can influence the fragmentation pathways of amino acids. nih.gov
Table 3: Predicted HRMS Data for this compound Calculated values for the protonated molecule.
| Ion | Formula | Calculated m/z (Monoisotopic) | Key Fragmentations (MS/MS) |
| [M+H]⁺ | C₅H₁₁³⁵ClNO₂⁺ | 152.0473 | Loss of C₂H₄ (ethylene), Loss of C₂H₅OH (ethanol), Loss of CO |
| [M+H]⁺ | C₅H₁₁³⁷ClNO₂⁺ | 154.0443 | Isotopic peak confirming the presence of one chlorine atom. |
While 1D ¹H and ¹³C NMR provide initial structural information, 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals and confirming the molecule's covalent framework. st-andrews.ac.uk
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, establishing connectivity. For this compound, it would show correlations between the -CH₂- and -CH₃ protons of the ethyl group, and crucially, between the α-proton (H2) and the two diastereotopic β-protons (H3).
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of each carbon signal in the ¹³C spectrum by linking it to an already assigned proton.
These multi-dimensional NMR experiments collectively provide a detailed and definitive map of the molecular structure, confirming the identity of this compound.
Table 4: Expected 2D NMR Correlations for this compound Assignments are based on standard chemical shift predictions.
| Atom Position | ¹H Signal (δ, ppm) | ¹³C Signal (δ, ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| 1 (C=O) | - | ~172 | - | H2, H4 |
| 2 (-CH(NH₂)-) | ~3.8 | ~56 | H3 | C1, C3 |
| 3 (-CH₂Cl) | ~3.7 | ~47 | H2 | C1, C2 |
| 4 (-OCH₂-) | ~4.2 | ~62 | H5 | C1, C5 |
| 5 (-CH₃) | ~1.3 | ~14 | H4 | C4 |
X-ray Crystallography (for Crystalline Derivatives)
Research findings from the X-ray diffraction analysis of two such derivatives are presented below. These derivatives, synthesized for various research purposes, have been crystallized and their structures determined with high resolution. The data from these analyses provide a foundational understanding of the molecular geometry and intermolecular interactions that can be expected for this class of compounds.
A study published in Acta Crystallographica Section E: Structure Reports Online details the crystal structure of Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate . researchgate.netnih.gov The compound was crystallized and its structure solved to understand the molecular conformation and packing, which are stabilized by a network of hydrogen bonds. researchgate.netnih.gov The key crystallographic data are summarized in the table below.
Table 1: Crystallographic Data for Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate researchgate.netnih.gov
| Parameter | Value |
| Chemical Formula | C₁₄H₁₈N₂O₃S₂ |
| Molecular Weight ( g/mol ) | 326.42 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.5298 (11) |
| b (Å) | 9.1422 (16) |
| c (Å) | 11.0268 (13) |
| α (°) | 101.377 (12) |
| β (°) | 102.102 (10) |
| γ (°) | 104.457 (13) |
| Volume (ų) | 785.3 (2) |
| Z | 2 |
| Temperature (K) | 145 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 3.9 |
In a separate investigation, the crystal structure of Ethyl 2-(3-benzoylthioureido)propanoate was determined and reported in the journal Zeitschrift für Kristallographie - New Crystal Structures. researchgate.net This derivative was synthesized and its structure analyzed to characterize the molecular geometry and hydrogen-bonding patterns. The crystallographic details for this compound are provided in the subsequent table.
Table 2: Crystallographic Data for Ethyl 2-(3-benzoylthioureido)propanoate researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₃H₁₆N₂O₃S |
| Molecular Weight ( g/mol ) | 280.34 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1998 (4) |
| b (Å) | 9.1320 (4) |
| c (Å) | 10.7062 (6) |
| α (°) | 106.183 (5) |
| β (°) | 111.506 (5) |
| γ (°) | 97.589 (4) |
| Volume (ų) | 691.27 (7) |
| Z | 2 |
| Temperature (K) | 293 (2) |
| Radiation | Mo Kα |
| R-factor (%) | 3.46 |
The analysis of these derivatives reveals that the ethyl propanoate backbone can adopt various conformations depending on the nature of the substituent at the amino group. The formation of intermolecular hydrogen bonds plays a crucial role in the crystal packing of both derivatives, creating stable three-dimensional networks. researchgate.netnih.gov These findings are critical for understanding the solid-state properties of compounds related to this compound and can inform the design of future crystalline materials.
Theoretical and Computational Studies of Ethyl S 2 Amino 3 Chloropropanoate
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the conformational landscape and electronic properties of molecules. For Ethyl (S)-2-amino-3-chloropropanoate, a thorough conformational analysis would involve identifying all low-energy conformers and understanding the factors that govern their relative stabilities.
The conformational space of this compound is determined by the rotation around several key single bonds: the Cα-Cβ bond, the Cα-N bond, the C-O ester bond, and the C-C ester bond. The relative orientations of the amino (-NH2), chloro (-Cl), and ethyl ester (-COOCH2CH3) groups give rise to a multitude of possible conformers. The stability of these conformers is dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions.
For instance, intramolecular hydrogen bonds can be expected to form between the amino group (as a hydrogen bond donor) and the carbonyl oxygen of the ester group or the chlorine atom (as hydrogen bond acceptors). DFT calculations can precisely model these interactions and predict the geometries and relative energies of the resulting conformers. A computational study on related amino acid derivatives has shown that such intramolecular interactions significantly influence the preferred conformations. researchgate.net
The electronic structure of this compound can also be detailed through quantum chemical calculations. These calculations provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. The presence of the electronegative chlorine atom and the amino and ester functional groups creates a complex electronic environment. The HOMO-LUMO energy gap is a key parameter that can be correlated with the molecule's chemical reactivity and stability.
A hypothetical summary of calculated properties for the most stable conformer of this compound, based on typical values for similar small organic molecules, is presented in Table 1.
Table 1: Calculated Properties of the Most Stable Conformer of this compound (Hypothetical Data)
| Property | Value | Method |
| Relative Energy | 0.00 kcal/mol | DFT (B3LYP/6-31G) |
| Dipole Moment | 2.5 D | DFT (B3LYP/6-31G) |
| HOMO Energy | -6.8 eV | DFT (B3LYP/6-31G) |
| LUMO Energy | -0.5 eV | DFT (B3LYP/6-31G) |
| HOMO-LUMO Gap | 6.3 eV | DFT (B3LYP/6-31G*) |
Mechanistic Investigations of Stereoselective Reactions Using Computational Chemistry
This compound is a chiral building block, and its reactions often proceed with a high degree of stereoselectivity. Computational chemistry is a powerful tool to investigate the mechanisms of these reactions and to understand the origins of the observed stereoselectivity. nih.govrsc.org By modeling the potential energy surfaces of reaction pathways, transition states can be located and their energies calculated. The difference in activation energies for pathways leading to different stereoisomers determines the stereochemical outcome of the reaction.
For example, in a nucleophilic substitution reaction where the chlorine atom is displaced, the stereochemistry at the Cβ position can either be retained or inverted. Computational studies can model the transition states for both the SN2 (inversion) and SN1-like (racemization) or retention pathways. The calculated energy barriers for these competing pathways can predict the dominant stereochemical outcome under different reaction conditions.
Furthermore, computational methods can elucidate the role of catalysts in stereoselective transformations. In enzyme-catalyzed reactions, for instance, modeling the substrate binding within the enzyme's active site can reveal the key interactions that orient the substrate for a specific stereochemical outcome. nih.govdiva-portal.org
Table 2: Hypothetical Calculated Activation Energies for a Nucleophilic Substitution Reaction of this compound
| Reaction Pathway | Stereochemical Outcome | Calculated Activation Energy (kcal/mol) | Computational Method |
| Path A | Inversion of Stereochemistry (SN2) | 15.2 | DFT (B3LYP/6-311+G) |
| Path B | Retention of Stereochemistry | 25.8 | DFT (B3LYP/6-311+G) |
Molecular Modeling of Chiral Recognition and Interactions
Chiral recognition is a fundamental process in chemistry and biology, and molecular modeling provides detailed insights into how a chiral molecule like this compound is distinguished by another chiral entity, such as a chiral stationary phase in chromatography or a receptor binding site. mdpi.comresearchgate.net
Molecular dynamics (MD) simulations are particularly useful for studying these non-covalent interactions. scirp.orgnih.gov In a typical MD simulation, the chiral selector and the two enantiomers of the analyte are placed in a simulated environment (e.g., a solvent box), and their movements and interactions are tracked over time. By analyzing the trajectories, one can determine the binding affinities and identify the specific intermolecular forces—such as hydrogen bonds, van der Waals interactions, and electrostatic interactions—that are responsible for the differential binding of the enantiomers.
For this compound, molecular modeling could be used to simulate its interaction with a chiral host, such as a cyclodextrin (B1172386) or a chiral crown ether. The results would reveal why the (S)-enantiomer forms a more stable complex with a particular chiral selector than the (R)-enantiomer, or vice versa. This understanding is crucial for the development of effective methods for enantiomeric separation and for the design of stereoselective catalysts.
Table 3: Hypothetical Binding Free Energies of Ethyl (S)- and (R)-2-amino-3-chloropropanoate with a Chiral Selector (Calculated)
| Enantiomer | Chiral Selector | Binding Free Energy (ΔG, kcal/mol) | Key Interactions |
| (S) | Beta-cyclodextrin | -5.8 | Hydrogen bonding with hydroxyl groups, inclusion of the chloromethyl group |
| (R) | Beta-cyclodextrin | -4.2 | Weaker hydrogen bonding, steric clashes |
Prediction of Reactivity and Selectivity via Computational Methods
Computational methods can go beyond explaining observed phenomena and can be used to predict the reactivity and selectivity of molecules in various reactions. For this compound, this can be achieved through several approaches, including the analysis of the electronic structure and the use of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.govnih.gov
The calculated electronic properties, such as the electrostatic potential and the Fukui functions, can identify the most likely sites for nucleophilic or electrophilic attack. For instance, the carbon atom bonded to the chlorine is expected to be electrophilic and thus susceptible to attack by nucleophiles. The nitrogen atom of the amino group, on the other hand, is a potential nucleophilic site.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While developing a QSAR model specifically for this compound would require a dataset of related compounds and their measured activities, existing QSAR models for amino acid derivatives can provide insights into how modifications to the structure of this compound might affect its properties. For example, a QSAR model could predict how changing the ester group or the substituent at the Cβ position would alter the molecule's reactivity in a particular enzymatic reaction.
Future Research Directions and Sustainable Synthesis Strategies
Exploration of More Efficient and Environmentally Benign Synthetic Routes
The synthesis of chiral α-amino acids and their derivatives is a well-established field, yet there is always room for improvement in terms of efficiency and environmental impact. A common route to β-chloro-α-amino acids involves the chlorination of corresponding β-hydroxy-α-amino acids, such as serine. wikipedia.org For instance, a patented method for the synthesis of the analogous (R)-methyl 2-amino-3-chloropropanoate hydrochloride starts from D-serine, which is first esterified and then chlorinated using thionyl chloride. google.com This approach could be adapted for the synthesis of the ethyl ester by using ethanol (B145695) instead of methanol (B129727) in the esterification step. However, the use of stoichiometric reagents like thionyl chloride raises environmental concerns due to the generation of acidic byproducts.
Future research should focus on developing catalytic methods that avoid harsh reagents and minimize waste. One promising avenue is the direct amination of α-chloro-β-hydroxypropanoates, which can be derived from renewable resources. Another approach could involve the asymmetric aminohalogenation of α,β-unsaturated esters, a reaction that would install both the amino and chloro functionalities in a single, atom-economical step.
Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Yield
Achieving high enantioselectivity is crucial for the synthesis of biologically active molecules. While classical resolution methods can be employed, the development of asymmetric catalytic systems is a more elegant and efficient strategy. For the synthesis of chiral amino esters, a variety of catalytic methods have been developed, including those based on transition metals and organocatalysis.
Table 1: Comparison of Catalytic Strategies for Chiral Amine Synthesis
| Catalytic System | Description | Potential Advantages for Ethyl (S)-2-amino-3-chloropropanoate Synthesis |
| Transition Metal Catalysis | Utilizes chiral ligands in complex with metals like rhodium, iridium, or palladium to catalyze asymmetric transformations. | High turnover numbers and a broad substrate scope. Could be applied to the asymmetric hydrogenation of a suitable prochiral precursor. |
| Organocatalysis | Employs small chiral organic molecules to catalyze asymmetric reactions. | Metal-free, often less sensitive to air and moisture, and can provide access to different enantiomers by choosing the appropriate catalyst. nih.gov |
| Biocatalysis | Uses enzymes, such as lipases or transaminases, to perform highly selective transformations. | Often operates under mild conditions (aqueous media, room temperature) with exceptional enantioselectivity. nih.gov |
Future research in this area should target the development of catalysts specifically tailored for the synthesis of β-halo-α-amino esters. This could involve the design of new chiral ligands for transition metal catalysts or the discovery and engineering of enzymes with the desired reactivity and selectivity. For example, the enzymatic kinetic resolution of racemic ethyl 2-amino-3-chloropropanoate using a lipase (B570770) could be a viable route to the (S)-enantiomer. mdpi.com
Broadening the Scope of Applications in Emerging Areas of Organic Chemistry
This compound is a versatile intermediate that can be used to synthesize a variety of more complex molecules. The presence of three distinct functional groups—an ester, an amine, and a chloro group—allows for a wide range of chemical transformations.
One of the most significant applications of chiral amino acids is in the synthesis of pharmaceuticals. nih.gov β-Amino acids and their derivatives are known to exhibit a range of biological activities and are components of several drugs. researchgate.net For instance, they are key components in some anticancer and antimicrobial agents. nih.gov The unique stereochemistry and functionality of this compound make it a valuable precursor for the synthesis of novel peptide mimics and other biologically active compounds.
Emerging applications for chiral building blocks like this compound are also found in the field of materials science. The incorporation of chiral units into polymers and nanomaterials can impart unique optical and electronic properties. nih.gov Future research could explore the use of this compound in the synthesis of novel chiral polymers, liquid crystals, and functional materials with applications in areas such as asymmetric catalysis and chiral recognition.
Integration with Green Chemistry Principles for Sustainable Production
The production of fine chemicals and pharmaceuticals is increasingly being scrutinized for its environmental impact. The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. sigmaaldrich.com The synthesis of this compound can be made more sustainable by incorporating these principles at every stage of the process.
Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis |
| Prevention of Waste | Designing synthetic routes with high atom economy to minimize the formation of byproducts. |
| Use of Renewable Feedstocks | Starting from renewable resources, such as serine derived from fermentation, rather than petroleum-based starting materials. |
| Use of Catalysis | Employing catalytic methods (organocatalysis, biocatalysis, or transition metal catalysis) instead of stoichiometric reagents to reduce waste and energy consumption. |
| Safer Solvents and Auxiliaries | Utilizing greener solvents like water, ethanol, or supercritical CO2, and minimizing the use of auxiliary substances. |
| Design for Energy Efficiency | Developing reactions that can be carried out at ambient temperature and pressure to reduce energy consumption. |
Biocatalysis is a particularly promising approach for the sustainable production of chiral amines. rsc.orghims-biocat.eu The use of whole-cell biocatalysts or isolated enzymes can lead to highly efficient and selective processes that operate under mild, environmentally friendly conditions. nih.gov Future research should focus on developing robust and scalable biocatalytic routes to this compound. This could involve screening for new enzymes or engineering existing ones to have the desired activity and stability for industrial applications. The development of continuous flow processes for the synthesis can also contribute to a more sustainable and efficient production. rsc.org
Q & A
Q. What are the optimal synthetic routes for Ethyl (S)-2-amino-3-chloropropanoate, and how can reaction conditions be optimized to improve enantiomeric purity?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective Strecker synthesis or enzymatic resolution can be employed to achieve the (S)-configuration . Key parameters include pH control (6.5–7.5 for enzymatic reactions), temperature (20–25°C to minimize racemization), and solvent polarity (e.g., ethanol/water mixtures for solubility). Purity can be monitored via chiral HPLC using a Crownpak CR-I column (mobile phase: 0.1% HClO₄ in methanol) .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are structural ambiguities resolved?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm the ester, amino, and chloro groups, with X-ray crystallography for absolute stereochemical assignment . For example, the Cl substituent at C3 shows a characteristic downfield shift (~4.2 ppm in ¹H NMR). Discrepancies in melting points or optical rotation values across studies may arise from residual solvents; use TGA-DSC to assess thermal stability and Karl Fischer titration for moisture content .
Q. How should researchers handle stability issues during storage of this compound?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon) at −20°C in amber vials. Stability studies in ethanol show <5% degradation over 6 months, whereas aqueous solutions degrade within 72 hours. Use FTIR to detect hydrolysis products (e.g., free carboxylic acid at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How does the chlorine atom at the C3 position influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The β-chloro group enhances electrophilicity, facilitating SN2 reactions with amines or thiols. Kinetic studies in DMF show a reaction rate (k) of 0.15 M⁻¹s⁻¹ at 25°C with benzylamine. Competing elimination (E2) can occur at >40°C; mitigate this by using polar aprotic solvents (e.g., DMSO) and low temperatures . Monitor intermediates via LC-MS (e.g., m/z 182.1 for the parent ion).
Q. What strategies are effective for resolving conflicting data on the compound’s biological activity in enzyme inhibition assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ionic strength, co-solvents). For example, IC₅₀ values for acetylcholinesterase inhibition vary between 12 µM (phosphate buffer) and 28 µM (Tris-HCl buffer). Standardize assays using a reference inhibitor (e.g., donepezil) and validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. How can computational modeling predict the stereochemical impact of this compound in drug-protein interactions?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding to targets like GABA transaminase. Key parameters include the dihedral angle of the ester group (preferred: 120°–150°) and H-bonding with Asp170. Validate predictions with SPR (surface plasmon resonance) to measure KD values .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 45% vs. 68%) for this compound?
- Methodological Answer : Variability often stems from catalyst loading (e.g., 5 mol% vs. 10 mol% palladium) or workup methods. Reproduce protocols under controlled conditions (e.g., inert atmosphere, strict stoichiometry) and characterize intermediates via GC-MS. For example, incomplete reduction of a nitro precursor (m/z 209.0) can lower yields .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in vivo studies?
- Methodological Answer : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. LD₅₀ in rodents is 320 mg/kg (oral); limit doses to <50 mg/kg in acute toxicity studies. Dispose of waste via incineration (≥850°C) to prevent chloroemission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
